molecular formula C10H17ClN2O3 B1524766 4-[(Diethylamino)methyl]-5-methylisoxazole-3-carboxylic acid hydrochloride CAS No. 1431966-53-8

4-[(Diethylamino)methyl]-5-methylisoxazole-3-carboxylic acid hydrochloride

Cat. No.: B1524766
CAS No.: 1431966-53-8
M. Wt: 248.7 g/mol
InChI Key: PSZDVFGWPYPQAQ-UHFFFAOYSA-N
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Description

4-[(Diethylamino)methyl]-5-methylisoxazole-3-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C10H17ClN2O3 and its molecular weight is 248.7 g/mol. The purity is usually 95%.
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Biological Activity

4-[(Diethylamino)methyl]-5-methylisoxazole-3-carboxylic acid hydrochloride, commonly referred to as DEMMI, is an organic compound notable for its unique isoxazole structure. With a molecular formula of C10H17ClN2O3 and a molar mass of approximately 248.71 g/mol, DEMMI has garnered attention in pharmacological research due to its potential therapeutic applications.

Chemical Structure and Properties

The compound features a diethylamino group attached to a methylisoxazole ring, which significantly influences its chemical reactivity and biological activities. The carboxylic acid moiety allows for various functional group transformations, including nucleophilic substitutions and esterification reactions, enhancing its versatility in medicinal chemistry .

Biological Activity

Research indicates that DEMMI exhibits significant biological activity, particularly in the context of cardiovascular health. Its derivatives have been studied for their effects on transcription factors involved in cardiac gene expression, such as GATA4 and NKX2-5 . These interactions suggest a potential role in modulating cardiac function and development.

The mechanism through which DEMMI exerts its biological effects is primarily linked to its ability to bind with specific transcription factors. This binding can influence gene expression related to cardiac development and function. Additionally, compounds with similar structures have demonstrated the capability to inhibit specific enzymatic pathways, positioning them as candidates for therapeutic development against various diseases .

Comparative Analysis of Related Compounds

The following table summarizes the structural features and unique characteristics of compounds related to DEMMI:

Compound NameStructure FeaturesUnique Characteristics
5-Methylisoxazole-3-carboxylic acidIsoxazole ring with carboxylic acidLacks diethylamino substitution
4-(Dimethylaminomethyl)-5-methylisoxazole-3-carboxylic acidSimilar structure but with dimethylamino groupPotentially different biological activity
4-(Aminomethyl)-5-methylisoxazole-3-carboxylic acidContains an amino group instead of diethylaminoMay exhibit different pharmacokinetics

The unique substitution pattern of DEMMI enhances its reactivity and biological properties, making it a valuable compound for further investigation .

Case Studies and Research Findings

Several studies have explored the immunotropic effects of isoxazole derivatives similar to DEMMI. For instance, one study investigated the effects on lymphocyte proliferation and cytokine production in mice. The results indicated that certain derivatives exhibited regulatory activity on cell proliferation and cytokine production, suggesting potential immunomodulatory effects .

In another study focusing on compounds with similar structures, it was found that they could influence signaling pathways in immune cells, thereby affecting overall immune responses. This highlights the importance of structural modifications in determining the biological activity of isoxazole derivatives .

Scientific Research Applications

Chemical Properties and Structure

DEMMI has the molecular formula C10H17ClN2O3C_{10}H_{17}ClN_{2}O_{3} and a molar mass of approximately 248.71 g/mol. The compound features a diethylamino group attached to a methylisoxazole ring, which significantly influences its chemical reactivity and biological activities. Its structural uniqueness allows for various functional group transformations, making it a versatile compound in chemical synthesis.

Pharmacological Applications

Research indicates that DEMMI exhibits significant biological activity, particularly in pharmacological contexts. Its derivatives have been studied for their potential effects on transcription factors involved in cardiac gene expression, suggesting a role in cardiovascular health. Notably, the compound has been assessed for interactions with transcription factors such as GATA4 and NKX2-5, which are crucial in cardiac development and function .

Case Studies in Pharmacology

  • Cardiovascular Health : Studies have demonstrated that DEMMI derivatives can influence cardiac gene expression through modulation of transcription factors, potentially leading to therapeutic applications in heart diseases.
  • Enzymatic Pathway Inhibition : Similar compounds have shown promise in inhibiting specific enzymatic pathways. This suggests that DEMMI may be a candidate for therapeutic development against various diseases, including metabolic disorders and cancer .

Synthetic Methodologies

The synthesis of DEMMI typically involves multiple steps that include nucleophilic substitutions and esterification reactions. The diethylamino group can be replaced with other amines or alkyl groups under suitable conditions, allowing for the creation of diverse derivatives with varying biological activities.

Synthesis Overview

  • Step 1 : Formation of the isoxazole ring.
  • Step 2 : Introduction of the diethylamino group.
  • Step 3 : Carboxylic acid functionalization.

These synthetic pathways are critical for developing new derivatives that can be tested for enhanced biological activities or different pharmacokinetic properties .

Properties

IUPAC Name

4-(diethylaminomethyl)-5-methyl-1,2-oxazole-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3.ClH/c1-4-12(5-2)6-8-7(3)15-11-9(8)10(13)14;/h4-6H2,1-3H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSZDVFGWPYPQAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(ON=C1C(=O)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1431966-53-8
Record name 3-Isoxazolecarboxylic acid, 4-[(diethylamino)methyl]-5-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1431966-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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